2,2-Dipropyloxirane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Dipropyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or hydrogen peroxide in the presence of a catalyst. For instance, the reaction of 2,2-dipropyl-1-pentene with a peracid such as meta-chloroperoxybenzoic acid (mCPBA) can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts such as titanium silicalite-1 (TS-1) or molybdenum-based catalysts to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dipropyloxirane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diols or carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted oxiranes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products:

Oxidation: Diols or carbonyl compounds.

Reduction: Alcohols or alkanes.

Substitution: Substituted oxiranes.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polymerization Techniques:

- Ring-Opening Polymerization (ROP): 2,2-Dipropyloxirane can be polymerized via ROP to create polyether materials. This method allows for the synthesis of polymers with tailored properties, making them suitable for specific applications such as coatings and adhesives .

Applications:

- Polyether Polyols: The compound is used in the production of polyether polyols, which are precursors for polyurethane foams and elastomers. These materials are widely utilized in automotive, construction, and furniture industries due to their durability and flexibility .

| Property | Polymer Type | Application |

|---|---|---|

| Flexibility | Polyurethane Elastomers | Automotive interiors |

| Insulation | Rigid Polyurethane Foams | Building insulation |

| Adhesion | Polyurethane Adhesives | Construction bonding |

Drug Delivery Systems

Micellar Drug Delivery:

- This compound-based polymers can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly relevant in cancer therapy where targeted delivery is crucial .

Case Study:

- In a study published in Macromolecular Rapid Communications, researchers demonstrated that micelles formed from this compound exhibited improved drug loading capacities compared to traditional carriers like polyethylene glycol (PEG) . The stealth properties of these micelles also reduced immune recognition, prolonging circulation time in the bloodstream.

Material Science

Coatings and Adhesives:

- Due to its excellent adhesion properties and chemical resistance, this compound is utilized in formulating high-performance coatings and adhesives. These materials are essential in industries requiring robust protective layers against environmental degradation.

Case Study:

- Research has shown that coatings based on this compound demonstrate superior weather resistance and mechanical strength compared to conventional epoxy coatings. This has led to its adoption in outdoor applications where durability is paramount .

Biomedical Applications

Biocompatibility:

- The biocompatibility of polymers derived from this compound makes them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Studies indicate that these polymers exhibit low cytotoxicity and favorable interactions with biological tissues .

Hydrogels:

Wirkmechanismus

The mechanism of action of 2,2-dipropyloxirane involves its ability to undergo ring-opening reactions. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyloxirane: Similar in structure but with methyl groups instead of propyl groups.

2,2-Diethyloxirane: Contains ethyl groups instead of propyl groups.

1,2-Epoxyoctane: A longer-chain epoxide with different reactivity.

Uniqueness: 2,2-Dipropyloxirane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other oxiranes. Its larger alkyl groups (propyl) provide different steric and electronic effects, influencing its chemical behavior and applications .

Biologische Aktivität

2,2-Dipropyloxirane is an epoxide compound that has garnered attention for its potential biological activities. This article examines its biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

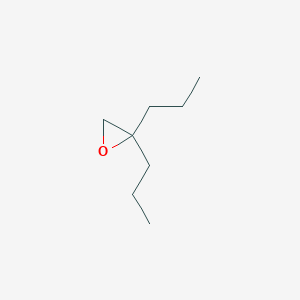

This compound (CAS No. 98560-25-9) is characterized by its epoxide structure, which contributes to its reactivity and biological activity. Epoxides are known for their ability to undergo nucleophilic attack, leading to various chemical transformations that can impact biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antifungal Activity : Preliminary studies suggest that this compound exhibits antifungal properties. It has been tested against various fungal strains, showing potential in inhibiting growth and proliferation.

- Cytotoxicity : Research indicates that the compound may possess cytotoxic effects on certain cell lines. The mechanism appears to involve the disruption of cellular processes through its reactive epoxide group.

- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially altering their activity and leading to downstream biological effects.

The biological mechanisms through which this compound exerts its effects include:

- Nucleophilic Attack : The epoxide ring can be opened by nucleophiles such as thiols or amines, leading to the formation of diols or other derivatives that may have distinct biological activities.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Enzyme Inhibition : The interaction with enzymes may lead to inhibition or alteration of metabolic pathways, impacting cellular health and function.

Antifungal Studies

A study conducted by BenchChem examined the antifungal properties of this compound against various strains. Results indicated a significant reduction in fungal growth at certain concentrations, suggesting potential use in antifungal therapies .

Cytotoxicity Assessment

Research published in the Journal of Physical Chemistry A explored the cytotoxic effects of this compound on human cell lines. The study found that exposure led to increased cell death rates compared to control groups, indicating a dose-dependent relationship .

Enzymatic Interaction Analysis

A study focusing on the enzymatic interactions revealed that this compound could inhibit specific enzymes involved in metabolic processes. This inhibition was linked to changes in metabolic profiles in treated cells, suggesting a mechanism for its cytotoxicity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,2-dipropyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-8(6-4-2)7-9-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJRGADMSFUEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539926 | |

| Record name | 2,2-Dipropyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98560-25-9 | |

| Record name | 2,2-Dipropyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.